molecular formula C8H11NO2 B3262069 (2-Methoxy-6-methylpyridin-3-yl)methanol CAS No. 351410-45-2

(2-Methoxy-6-methylpyridin-3-yl)methanol

Cat. No.: B3262069
CAS No.: 351410-45-2
M. Wt: 153.18 g/mol
InChI Key: OWDFCQPJTQLELB-UHFFFAOYSA-N
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Description

(2-Methoxy-6-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the second position, a methyl group at the sixth position, and a hydroxymethyl group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-methylpyridin-3-yl)methanol typically involves the reaction of 2-methoxy-6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism where the hydroxymethyl group is introduced at the third position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxy-6-methylpyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The methoxy and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-6-methylpyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological molecules. This unique arrangement can lead to distinct biological activities and applications in various fields .

Properties

IUPAC Name

(2-methoxy-6-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-3-4-7(5-10)8(9-6)11-2/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDFCQPJTQLELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 2-methoxy-6-methylnicotinate (5.60 g, 30.9 mmol) in dry tetrahydrofuran (155 mL, 30.9 mmol) under an atmosphere of nitrogen was cooled in an ice bath. Lithium aluminum hydride (1.23 g, 30.9 mmol) was added as a slurry in tetrahydrofuran and the mixture was stirred with cooling in an ice bath for 75 minutes. The reaction mixture was diluted with tetrahydrofuran (30 mL). Some Celite® was added followed by sodium sulfate decahydrate to quench. The mixture was filtered and concentrated under vacuum to give (2-methoxy-6-methylpyridin-3-yl)methanol (4.7 g) which was used without purification.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methoxy-6-methylpyridin-3-yl)methanol
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